molecular formula C5H12ClNO B173842 (3-Aminocyclobutyl)methanol hydrochloride CAS No. 142733-65-1

(3-Aminocyclobutyl)methanol hydrochloride

Cat. No. B173842
M. Wt: 137.61 g/mol
InChI Key: NGVZDZFNCCGDGQ-UHFFFAOYSA-N
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Description

“(3-Aminocyclobutyl)methanol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .


Molecular Structure Analysis

The molecular structure of “(3-Aminocyclobutyl)methanol hydrochloride” is represented by the InChI code 1S/C5H11NO.ClH/c6-5-1-4 (2-5)3-7;/h4-5,7H,1-3,6H2;1H . The molecular weight of the compound is 137.61 g/mol .


Physical And Chemical Properties Analysis

“(3-Aminocyclobutyl)methanol hydrochloride” has a molecular weight of 137.61 g/mol . The compound has a Hydrogen Bond Donor Count of 3 . More detailed physical and chemical properties are not available in the sources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Amino acid methyl ester hydrochlorides, related to (3-Aminocyclobutyl)methanol hydrochloride, have been synthesized using a method compatible with natural, aromatic, and aliphatic amino acids, demonstrating the compound's potential in amino acid derivative synthesis (Li & Sha, 2008).
  • Research on the synthesis and properties of twisted amides, which are structurally similar to (3-Aminocyclobutyl)methanol hydrochloride, shows the potential of these compounds in studying ketone-like properties and basicity (Kirby, Komarov, & Feeder, 2001).

Catalytic and Chemical Reactions

  • The study of tris(triazolyl)methanol-Cu(I) structures, related to (3-Aminocyclobutyl)methanol hydrochloride, shows their effectiveness as catalysts in 1,3-dipolar cycloadditions, highlighting the compound's potential in catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
  • Research on 2-amino-4-chlorocyclooctanediol synthesis, involving compounds related to (3-Aminocyclobutyl)methanol hydrochloride, discusses its application in synthesizing eight-membered ring aminocyclitols, indicating its potential in complex organic synthesis (Karavaizoglu & Salamci, 2020).

Analytical and Spectroscopic Characterization

  • The study of methanol's effect on lipid dynamics, related to the solvent behavior of (3-Aminocyclobutyl)methanol hydrochloride, provides insights into its potential role in biomembrane and proteolipid studies (Nguyen et al., 2019).
  • A study on a removable derivatization HPLC method for methanol analysis suggests potential applications of (3-Aminocyclobutyl)methanol hydrochloride in analytical chemistry, particularly in chromatography and separation techniques (Kuo et al., 2020).

Safety And Hazards

The safety data sheet for “(3-Aminocyclobutyl)methanol hydrochloride” indicates that it is a hazardous substance. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-aminocyclobutyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVZDZFNCCGDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599994
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminocyclobutyl)methanol hydrochloride

CAS RN

142733-65-1, 130369-06-1, 1284250-10-7
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminocyclobutanemethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Aminocyclobutanemethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Freeman, TD Hopkins, PJ Mikochik… - Journal of Medicinal …, 2023 - ACS Publications
Transcriptional deregulation is a hallmark of many cancers and is exemplified by genomic amplifications of the MYC family of oncogenes, which occur in at least 20% of all solid tumors …
Number of citations: 2 pubs.acs.org

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